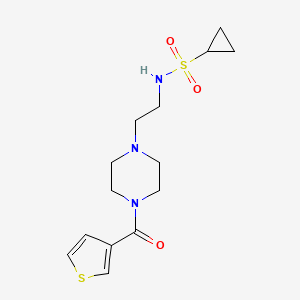

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

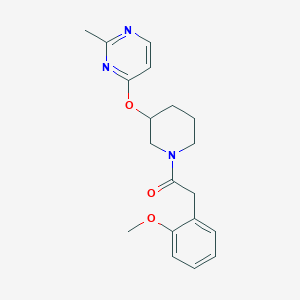

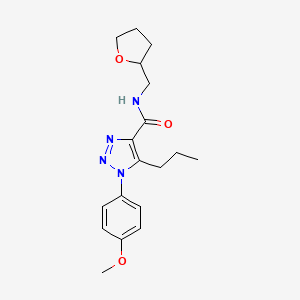

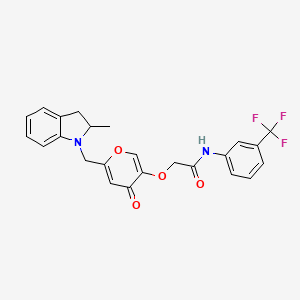

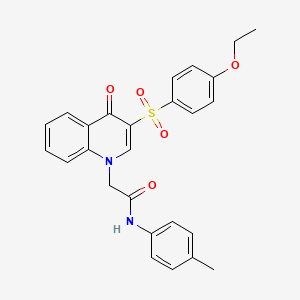

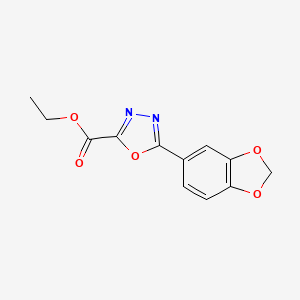

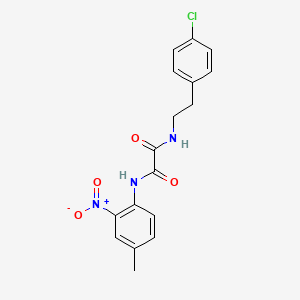

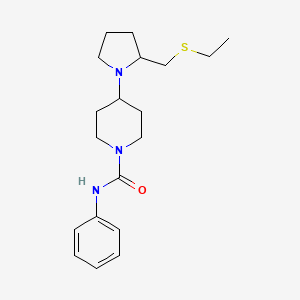

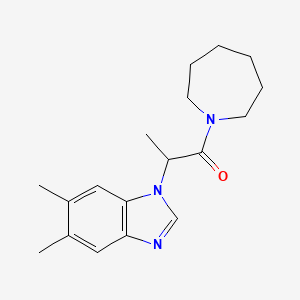

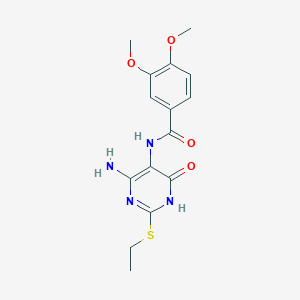

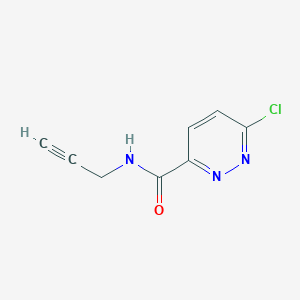

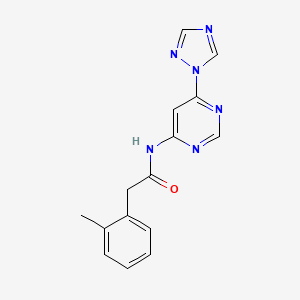

This compound is a complex organic molecule that contains a thiophene group, a piperazine group, and a cyclopropanesulfonamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Piperazine is a six-membered ring with four carbon atoms and two nitrogen atoms. Cyclopropanesulfonamide is a group that contains a three-membered cyclopropane ring attached to a sulfonamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the formation of the piperazine ring, and the attachment of these rings to the cyclopropanesulfonamide group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene and piperazine rings, as well as the cyclopropane ring in the cyclopropanesulfonamide group, would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the thiophene, piperazine, and cyclopropanesulfonamide groups could potentially make this compound reactive with various other substances .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could potentially be predicted using computational chemistry methods .Scientific Research Applications

Synthesis of N-Heterocycles

Research by Matlock et al. (2015) focuses on the synthesis of N-heterocycles, including morpholines and piperazines, utilizing α-phenylvinylsulfonium salts. This method achieves high levels of regio- and diastereoselectivity through the judicious choice of base and solvent, suggesting potential routes for synthesizing compounds similar to N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide for pharmaceutical applications (Matlock et al., 2015).

Ligands for Melanocortin Receptors

Mutulis et al. (2004) synthesized a series of piperazine analogues to study their binding affinity for melanocortin receptors, crucial for understanding the therapeutic potential of related compounds in treating conditions influenced by these receptors, such as obesity and erectile dysfunction (Mutulis et al., 2004).

Nanofiltration Membrane Development

Research by Guo et al. (2018) explored the modification of multi-walled carbon nanotubes with N-aminoethyl piperazine propane sulfonate for the preparation of negatively charged nanofiltration membranes. This work is significant for the development of filtration technologies, particularly in desalination and separation processes, hinting at the utility of structurally similar compounds in enhancing membrane performance (Guo et al., 2018).

Design of Selective Receptor Ligands

Research into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines by Canale et al. (2016) investigated the design of selective ligands for the 5-HT7 receptor, offering insights into the development of new treatments for CNS disorders. This study showcases the therapeutic potential of compounds with similar structural features in targeting specific receptors (Canale et al., 2016).

Antidepressant Metabolism Study

Hvenegaard et al. (2012) studied the oxidative metabolism of Lu AA21004, a novel antidepressant, shedding light on the metabolic pathways involving piperazine derivatives. Understanding the metabolism of such compounds can guide the design of new drugs with improved pharmacokinetic profiles (Hvenegaard et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Another compound with a similar structure has been reported to be a potent, selective D4 dopamine receptor ligand .

Mode of Action

Compounds with similar structures have been reported to interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra . Another compound with a similar structure has been reported to act as a ligand for the D4 dopamine receptor .

Biochemical Pathways

Compounds with similar structures have been reported to affect the biochemical pathways of mycobacterium tuberculosis h37ra and the D4 dopamine receptor .

Pharmacokinetics

Compounds with similar structures have been reported to have been designed with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile .

Result of Action

Compounds with similar structures have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra and to act as a ligand for the D4 dopamine receptor .

Action Environment

Compounds with similar structures have been reported to have been designed with the intent of altering bacterial cell penetrability affecting permeability-based antibiotic resistance .

Safety and Hazards

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, its potential uses, and its safety. This could involve laboratory experiments, computational studies, and potentially clinical trials if this compound were being developed as a drug .

properties

IUPAC Name |

N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S2/c18-14(12-3-10-21-11-12)17-8-6-16(7-9-17)5-4-15-22(19,20)13-1-2-13/h3,10-11,13,15H,1-2,4-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWHFFKBCXQCRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414944.png)

![N-(3-chloro-4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2414946.png)